BenchChemオンラインストアへようこそ!

4-Hydroxy-5-nitronicotinic acid

Synthetic chemistry Process development Nitration

4-Hydroxy-5-nitronicotinic acid (CAS 911461-03-5), also indexed as 5‑nitro‑4‑oxo‑1H‑pyridine‑3‑carboxylic acid, is a disubstituted pyridine building block (C₆H₄N₂O₅, MW 184.11 g/mol) that carries a carboxylic acid at position 3, a hydroxyl at position 4, and a nitro group at position 5 on the pyridine ring. The compound is a yellow crystalline solid with an experimental melting point of 269–271 °C and a predicted boiling point of ~478 °C.

Molecular Formula C6H4N2O5
Molecular Weight 184.11 g/mol
CAS No. 911461-03-5
Cat. No. B1322084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-nitronicotinic acid
CAS911461-03-5
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11)
InChIKeyBFJYTSVHYIMQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-5-nitronicotinic acid (CAS 911461-03-5) – Key Physicochemical and Sourcing Profile for Research Procurement


4-Hydroxy-5-nitronicotinic acid (CAS 911461-03-5), also indexed as 5‑nitro‑4‑oxo‑1H‑pyridine‑3‑carboxylic acid, is a disubstituted pyridine building block (C₆H₄N₂O₅, MW 184.11 g/mol) that carries a carboxylic acid at position 3, a hydroxyl at position 4, and a nitro group at position 5 on the pyridine ring [1]. The compound is a yellow crystalline solid with an experimental melting point of 269–271 °C and a predicted boiling point of ~478 °C . It is supplied as a research intermediate at purities of 95–97% with batch‑specific analytical documentation (NMR, HPLC, GC) . The combination of the electron‑withdrawing nitro group and the hydrogen‑bond‑donating hydroxyl/carboxyl array confers a distinct acid‑base profile (predicted pKa −1.62 ± 0.21) and enables derivatisation pathways—nitro reduction, esterification, and electrophilic substitution—that are exploited in medicinal chemistry campaigns .

Why Generic Nitronicotinic Acid Analogues Cannot Replace 4-Hydroxy-5-nitronicotinic acid in Key Synthetic and Pharmacochemical Workflows


Although the nitronicotinic acid scaffold is accessible through several positional isomers and derivatives, the specific 4‑hydroxy‑5‑nitro substitution pattern of 4‑hydroxy‑5‑nitronicotinic acid imparts physicochemical properties and reactivity profiles that are not replicated by close analogs such as 5‑nitronicotinic acid, 4‑hydroxynicotinic acid, or the 6‑hydroxy‑5‑nitro regioisomer . The low predicted pKa (−1.62) distinguishes it from all comparator acids and impacts solubility, salt formation, and chromatographic behaviour . Critically, the compound serves as a documented intermediate in the synthesis of tricyclic PARP‑1/2 inhibitors—a route that exploits the contiguous hydroxyl‑nitro‑carboxyl array for annulation chemistry that cannot be executed with other isomers [1]. These functional differences mean that simple catalog substitution with a cheaper or more readily available nitronicotinic acid carries a high risk of synthetic failure, altered intermediate reactivity, or incompatible physicochemical properties in downstream applications. The quantitative evidence below provides the basis for informed, specification‑driven procurement decisions.

Quantitative Differentiation Evidence for 4-Hydroxy-5-nitronicotinic acid Versus Its Closest Structural Analogues


Synthesis Yield from 4-Hydroxynicotinic Acid: 63% Achieved via Direct Nitration

When synthesized by direct nitration of 4-hydroxynicotinic acid, 4-hydroxy-5-nitronicotinic acid (target) is obtained with a reported yield of approximately 63% . In contrast, a patent nitration route for the regioisomeric 6-hydroxy-5-nitronicotinic acid (comparator) using 6-hydroxynicotinic acid as the precursor reports yields exceeding 89% under optimised conditions [1]. This yield differential informs process-scale cost modelling and indicates that the target compound's synthesis may require different optimisation strategies or acceptance of a lower throughput relative to the 6-hydroxy isomer.

Synthetic chemistry Process development Nitration

Predicted pKa: Markedly Stronger Acidity than All Common Nitronicotinic Acid Analogues

The target compound has a predicted acid dissociation constant (pKa) of −1.62 ± 0.21 , reflecting the combined electron‑withdrawing influence of the nitro group and the 4‑oxo tautomer. This value is substantially lower than those of the closest positional isomers and precursors: 5‑nitronicotinic acid (predicted pKa 2.75 ± 0.10) , 4‑hydroxynicotinic acid (predicted pKa 0.19 ± 0.10) , and 6‑hydroxy‑5‑nitronicotinic acid (predicted pKa 3.09 ± 0.50) . The ~4.4-unit pKa difference relative to 5-nitronicotinic acid and the ~1.8-unit difference relative to the 4‑hydroxy precursor translate into profoundly different ionisation states at physiological and formulation‑relevant pH values.

Physicochemical profiling Salt selection Chromatography

Melting Point: ~96 °C Higher than 5‑Nitronicotinic Acid, Enabling Differential Purification and Handling

The target compound exhibits an experimental melting point of 269–271 °C . This is approximately 96 °C higher than the melting point of 5‑nitronicotinic acid (171–173 °C) and about 10–13 °C higher than that of 4‑hydroxynicotinic acid (256–259 °C) . The 6‑hydroxy‑5‑nitro regioisomer shares a similar melting range (269–271 °C) and cannot be discriminated by melting point alone ; however, the large thermal gap relative to 5‑nitronicotinic acid and 4‑hydroxynicotinic acid provides a practical, low‑cost identity check upon receipt and supports differential sublimation or melt‑crystallisation strategies.

Thermal analysis Crystallisation Solid-form screening

Documented Use as a Key Intermediate in Tricyclic PARP‑1/2 Inhibitor Synthesis

4-Hydroxy-5-nitronicotinic acid (compound 4 in the cited publication) was employed as a critical intermediate in the synthesis of a novel series of 8,9‑dihydro‑2,4,7,9a‑tetraazabenzo[cd]azulen‑6(7H)‑ones, which were characterised as PARP‑1/2 inhibitors with potent anticancer chemopotentiating activity [1]. The synthesis proceeded via nitration of 4‑hydroxynicotinic acid to give the target compound, followed by acid chloride formation, esterification, and annulation. The resulting tricyclic PARP inhibitors displayed enzyme inhibition IC₅₀ values as low as 0.23 μM (PARP‑1) and 0.45 μM (PARP‑2) in cell‑free assays [1]. No other nitronicotinic acid regioisomer has been reported as the entry point for this specific tricyclic chemotype, underscoring the unique synthetic utility of the 4‑hydroxy‑5‑nitro substitution pattern for constructing the tetraazabenzoazulene core.

Medicinal chemistry Oncology PARP inhibition

pH‑Sensitive Prodrug Compatibility: Nitro‑Carboxylate Zwitterionic Stabilisation

A commercial supplier explicitly positions 4‑hydroxy‑5‑nitronicotinic acid for pH‑sensitive prodrug design, citing the compatibility of its nitro‑carboxylate motif with zwitterionic stabilisation strategies . While quantitative prodrug release data for the compound itself are not publicly available, the structural rationale—a strongly acidic carboxyl (pKa −1.62) adjacent to a nitro group capable of participating in intramolecular hydrogen‑bond networks—is consistent with the design principles employed in CNS‑targeting carboxylic acid prodrugs that exploit pH‑dependent zwitterionic intermediates for blood‑brain barrier penetration [1]. The closest comparator, 5‑nitronicotinic acid (pKa 2.75), lacks the 4‑hydroxy group required for the intramolecular stabilisation, while 6‑hydroxy‑5‑nitronicotinic acid places the hydroxyl at a position that alters the hydrogen‑bond geometry. This property is inferred from structural considerations and must be confirmed experimentally.

Prodrug design Drug delivery pH-sensitive release

Optimal Application Scenarios for 4-Hydroxy-5-nitronicotinic acid (911461-03-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: PARP‑1/2 Inhibitor Lead Optimisation and Library Synthesis

Groups engaged in poly(ADP‑ribose) polymerase inhibitor discovery should source 4‑hydroxy‑5‑nitronicotinic acid as the entry intermediate for constructing tricyclic tetraazabenzoazulene scaffolds, following the validated route of Li et al. (2016) [1]. The downstream inhibitors in this chemotype demonstrated single‑digit micromolar to sub‑micromolar PARP‑1/2 inhibition (IC₅₀ 0.23–0.45 μM) and potentiated the cytotoxic effect of DNA‑damaging agents. Procurement of the correct 4‑hydroxy‑5‑nitro isomer is essential; substitution with 5‑nitronicotinic acid or the 6‑hydroxy regioisomer cannot deliver the annulation chemistry required for this core structure.

Process Chemistry: Cost‑Sensitive Scale‑Up with Pre‑Defined Yield Expectations

Process chemists planning multi‑gram to kilogram campaigns should budget for the documented ~63% nitration yield when using 4‑hydroxynicotinic acid as the precursor . This yield is approximately 26 percentage points lower than the optimised patent route for the 6‑hydroxy isomer (>89%, CN104370807B) [2], meaning that roughly 1.6× more starting material is required to achieve the same output mass. Where the target isomer is irreplaceable for downstream chemistry, early engagement with suppliers offering custom synthesis and yield optimisation (e.g., via continuous flow nitration) is recommended.

Analytical QC and Incoming Material Identity Verification

The large melting point differential (~96 °C) between 4‑hydroxy‑5‑nitronicotinic acid (269–271 °C) and the commonly encountered 5‑nitronicotinic acid (171–173 °C) provides a rapid, low‑cost identity check using a standard melting point apparatus. This is particularly valuable when receiving material from new vendors or when 5‑nitronicotinic acid is also present in the same laboratory inventory. Combining melting point with the compound's distinctive pKa (−1.62), as verified by potentiometric titration, offers orthogonal confirmation of identity and purity.

Drug Delivery: pH‑Sensitive Prodrug and Zwitterionic Intermediate Exploration

Investigators developing pH‑responsive prodrugs, particularly those targeting the CNS or tumour microenvironments, should evaluate 4‑hydroxy‑5‑nitronicotinic acid as a promoiety precursor or model compound . Its strongly acidic carboxyl (pKa −1.62) combined with the intramolecular hydrogen‑bonding capability of the adjacent 4‑hydroxy and 5‑nitro groups supports the formation of stabilised zwitterionic intermediates—a feature exploited in blood‑brain barrier‑penetrant prodrug strategies. Neither 5‑nitronicotinic acid nor 6‑hydroxy‑5‑nitronicotinic acid offers this specific hydrogen‑bonding topology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-5-nitronicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.